molecular formula C22H24N2O4 B2752012 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide CAS No. 946317-63-1

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide

Cat. No. B2752012
CAS RN: 946317-63-1
M. Wt: 380.444
InChI Key: SNRYWSWDCVGAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPQQ.

Scientific Research Applications

Synthesis and Chemical Properties

γ-Carbonyl Quinones Synthesis

A method involving cyclopropanols and quinones has been developed for synthesizing γ-carbonyl quinones, applicable to the synthesis of cytotoxic natural products, highlighting the chemical versatility of quinoline derivatives in organic synthesis (Ilangovan, Saravanakumar, & Malayappasamy, 2013).

Phototoxic Organometallic Compounds

Research on Re(I) organometallic compounds demonstrates their potential as photodynamic therapy (PDT) photosensitizers, showcasing the application of quinoline derivatives in developing cancer treatments through light-activated processes (Leonidova et al., 2014).

Catalysis and Reaction Mechanisms

Cyclopropanation Processes

A study on N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid revealed innovative cyclopropanation processes, contributing to the synthesis of constrained amino acid derivatives and new types of heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Palladium-Catalyzed Synthesis

A palladium-catalyzed approach for synthesizing 4H-3,1-benzoxazines and quinoline derivatives showcases the importance of transition metal catalysis in constructing complex heterocyclic frameworks, including quinoline derivatives (Costa et al., 2004).

Structural and Spectroscopic Analysis

Salt and Inclusion Compounds

The structural analysis of amide-containing isoquinoline derivatives reveals the formation of gels and crystalline solids under various conditions, contributing to the understanding of the physical properties and potential applications of these compounds in material science (Karmakar, Sarma, & Baruah, 2007).

Novel Synthetic Pathways

One-Pot Synthesis of Derivatives

The one-pot synthesis of benzoquinoline and coumarin derivatives using Meldrum’s acid highlights the efficiency and environmental benefits of multicomponent reactions in constructing complex organic molecules (Wang, Ye, Qaun, & Wang, 2013).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-18-6-3-7-19(28-2)20(18)21(25)23-16-10-11-17-15(13-16)5-4-12-24(17)22(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRYWSWDCVGAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.